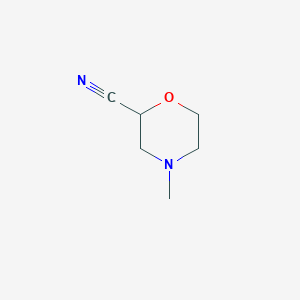

4-Methylmorpholine-2-carbonitrile

Overview

Description

4-Methylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.15600 . It is used in various scientific research applications due to its unique molecular structure.

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 126.07900 .Chemical Reactions Analysis

This compound has been studied in the context of urethane formation. In the presence of catalysts, the reaction mechanism differs significantly from the catalyst-free case and includes seven steps .Scientific Research Applications

Oxidizing Agent in Nucleotide Synthesis

4-Methylmorpholine-2-carbonitrile is utilized in the synthesis of nucleotides. For instance, a combination of carbon tetrachloride, N-methylmorpholine, and water in acetonitrile has been used successfully for the oxidation of nucleoside phosphite to nucleoside phosphates, which is a crucial step in the solid phase synthesis of oligonucleotides (Padiya & Salunkhe, 1998).

Component in Synthesis of Nitropyridine Derivatives

This compound derivatives play a role in the synthesis and structural analysis of complex organic compounds. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized using a novel protocol and analyzed using X-ray, IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

Uncatalyzed Mannich-type Reaction

This compound is also involved in the uncatalyzed Mannich-type reaction, leading to the creation of an extensive library of pyrido[2,1-b][1,3,5]thiadiazines. Such reactions are critical for generating diverse molecular structures for potential applications in pharmaceuticals and material sciences (Dotsenko et al., 2014).

In Photoinitiating Systems for 3D Printing

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, closely related to this compound, have been proposed as photosensitizers in bimolecular photoinitiating systems. These systems have applications in various photopolymerization processes, which are integral to 3D printing technology (Hola et al., 2020).

Study of Optoelectronic and Nonlinear Properties

Investigations into the structural, electronic, and spectroscopic properties of 4-Methyl-3-nitropyridine-1-carbonitrile, a similar compound, using quantum chemical methods, have implications for its potential use in applications like solar cells and biochemistry (Ragavan et al., 2017).

Future Directions

Mechanism of Action

Target of Action

4-Methylmorpholine-2-carbonitrile primarily targets the formation of urethane . It acts as a catalyst in the reaction between phenyl isocyanate and butan-1-ol . The role of this compound is significant in the synthesis of polyurethane, a versatile polymer used in various industrial applications .

Mode of Action

The compound interacts with its targets by accelerating the reaction of phenyl isocyanate and butan-1-ol . This interaction leads to the formation of urethane . The reaction mechanism in the presence of this compound differs significantly from the catalyst-free case and includes seven steps .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of urethane . The compound acts as a catalyst, speeding up the reaction and leading to the formation of urethane . The downstream effects include the production of polyurethane, which has numerous industrial applications .

Result of Action

The result of the action of this compound is the formation of urethane . This leads to the production of polyurethane, a versatile polymer with applications in flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a catalyst in the formation of urethane . It interacts with enzymes such as morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives, highlighting the importance of this compound in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by acting as a catalyst in the synthesis of polyurethanes, which are used in various industrial applications . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the formation of urethane by facilitating the reaction between phenyl isocyanate and butan-1-ol . This catalytic activity involves multiple steps and the formation of intermediate complexes, which are crucial for the overall reaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant adverse effects . At high doses, it can exhibit toxic effects, including skin corrosion and severe eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include the degradation of morpholine . The compound interacts with enzymes such as morpholine monooxygenase, which catalyzes the conversion of morpholine to 2-(2-aminoethoxy) acetic acid . This pathway is crucial for the biodegradation of morpholine and its derivatives, emphasizing the role of this compound in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .

Properties

IUPAC Name |

4-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCPDVSPWGQWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

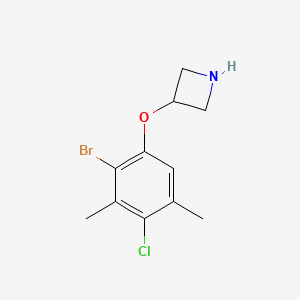

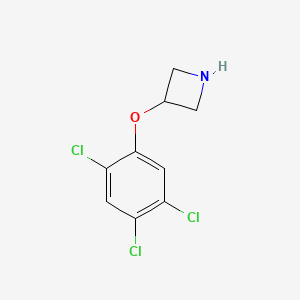

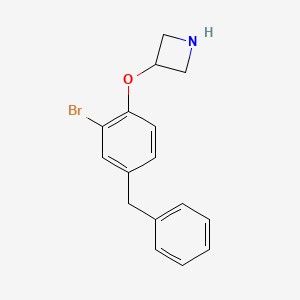

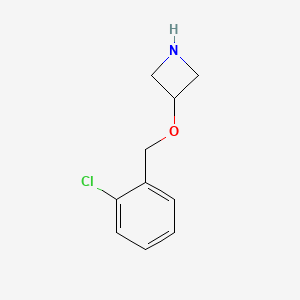

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)